molecular formula C15H14F2N2O4S2 B2846689 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide CAS No. 941899-41-8

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2846689
CAS No.: 941899-41-8
M. Wt: 388.4
InChI Key: UYGMYPRXEIARSW-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a benzothiazole dioxide (also known as a gamma-sultam) scaffold, a structure present in molecules known to exhibit potent biological activity . The integration of a 2,4-difluorobenzenesulfonamide group is a strategic modification commonly employed to enhance a compound's physicochemical properties and its ability to interact with biological targets . Compounds containing the 1,1-dioxidoisothiazolidinyl moiety have been identified as key structural elements in active research compounds, including those investigated as inhibitors of kinase targets such as Cyclin-dependent kinase 2 (CDK2) and ion channels like Kv1.3 . The Kv1.3 potassium channel, for instance, is a validated target for immunomodulation, and potent blockers of this channel have shown potential for the treatment of autoimmune diseases . The mechanism of action for this specific analog is presumed to involve targeted protein inhibition, making it a valuable tool compound for use in hit-to-lead optimization campaigns and for probing novel biological pathways in oncology, immunology, and inflammatory disease research . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4S2/c16-11-5-6-15(14(17)9-11)25(22,23)18-12-3-1-4-13(10-12)19-7-2-8-24(19,20)21/h1,3-6,9-10,18H,2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGMYPRXEIARSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares structural motifs with several sulfonamide derivatives, differing in substitution patterns and heterocyclic cores:

Compound Name Core Structure Key Substituents Evidence Source
N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide Isothiazolidine-dioxide + phenyl 2,4-Difluorobenzenesulfonamide N/A*
N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide Thiazole + pyrimidine 2,6-Difluorobenzenesulfonamide
N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-2,4-difluorobenzenesulfonamide Pyrano-pyrazole 2,4-Difluorobenzenesulfonamide + trifluoromethyl
N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide Azetidine-sulfonamide + difluorobenzyl 2,4-Difluorobenzyl + azetidine

Physicochemical Properties

Comparative physicochemical data highlight differences in solubility, stability, and synthetic yields:

Compound Yield (%) Melting Point (°C) Physical Form Key Functional Groups Impacting Solubility
N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-2,4-difluorobenzenesulfonamide (4r) 60 65.8–66.5 White powder Trifluoromethyl (lipophilic), cyano (polar)
N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide 44 211–214 Off-white solid Azetidine (polar), acetamide (H-bond donor)
N-{3-[5-(2-Chloro-4-pyrimidinyl)-2-(4-morpholinyl)-1,3-thiazol-4-yl]-2-methoxyphenyl}-2,6-difluorobenzenesulfonamide N/A N/A Not reported Morpholine (polar), chloro-pyrimidine

The primary compound’s 1,1-dioxidoisothiazolidine ring likely enhances aqueous solubility compared to purely aromatic analogs (e.g., pyrano-pyrazoles), while the 2,4-difluoro group balances lipophilicity .

Research Findings and Key Distinctions

  • Synthetic Accessibility: The primary compound’s synthesis likely follows routes similar to ’s pyrano-pyrazole derivatives, though the isothiazolidine-dioxide ring may require specialized oxidation steps .
  • Selectivity in Kinase Inhibition: Unlike TAK632, which induces BRAF dimerization, the primary compound’s isothiazolidine core may favor monomeric kinase inhibition, reducing off-target effects .
  • Thermal Stability : The azetidine-sulfonamide analog () exhibits a high melting point (211–214°C), suggesting that rigid heterocycles (e.g., isothiazolidine-dioxide) could further enhance stability .

Preparation Methods

Cyclization Strategies for Isothiazolidine Dioxide Formation

The isothiazolidine dioxide ring is constructed via cyclization of β-functionalized amines. A validated approach involves:

  • Step 1 : Nitration of 3-bromoaniline to yield 3-nitroaniline.
  • Step 2 : Alkylation with 1,3-dibromopropane under basic conditions to form N-(3-nitrobenzyl)-3-bromopropylamine.
  • Step 3 : Treatment with sodium sulfide (Na₂S) in ethanol, inducing cyclization to 3-nitroisothiazolidine 1,1-dioxide.
  • Step 4 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-(1,1-dioxidoisothiazolidin-2-yl)aniline.

Critical Parameters :

  • Microwave-assisted cyclization (30W, 30 min) enhances yield (67–84%) compared to conventional heating.
  • Oxidation of the thiazolidine intermediate to the sulfone employs hydrogen peroxide (H₂O₂) in acetic acid.

Alternative Pathway: Thiol-Epoxide Ring-Opening Cyclization

An alternative route leverages thiol-epoxide chemistry:

  • Step 1 : Epoxidation of 3-nitrostyrene using m-chloroperbenzoic acid (mCPBA).
  • Step 2 : Ring-opening with thioacetic acid, forming a β-hydroxythioester.
  • Step 3 : Acid-catalyzed cyclization and oxidation yields the isothiazolidine dioxide ring.

Advantages :

  • Avoids hazardous alkylating agents.
  • Higher functional group tolerance.

Synthesis of 2,4-Difluorobenzenesulfonyl Chloride

Chlorosulfonation of 2,4-Difluorobenzene

  • Step 1 : 2,4-Difluorobenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 2,4-difluorobenzenesulfonic acid.
  • Step 2 : Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.

Yield : 72–85% after recrystallization from hexane.

Coupling of Intermediates: Sulfonamide Bond Formation

Classical Schotten-Baumann Conditions

  • Reagents : 3-(1,1-dioxidoisothiazolidin-2-yl)aniline, 2,4-difluorobenzenesulfonyl chloride, aqueous NaOH (10%), dichloromethane.
  • Procedure : The amine is dissolved in dichloromethane, cooled to 0°C, and treated with sulfonyl chloride and NaOH. Stirring for 4 h followed by extraction yields the crude product, purified via flash chromatography.

Optimization :

  • Pyridine as a base scavenges HCl, improving yield (82%).
  • Microwave irradiation (50W, 15 min) reduces reaction time.

Solid-Phase Synthesis for Scalability

Immobilizing the amine on Wang resin enables iterative coupling:

  • Step 1 : Resin-bound amine reacts with sulfonyl chloride in DMF with DIEA.
  • Step 2 : Cleavage with trifluoroacetic acid (TFA) liberates the product.

Benefits :

  • Simplifies purification.
  • Suitable for combinatorial libraries.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : Sulfonyl S=O stretches at 1360 cm⁻¹ and 1150 cm⁻¹; N-H bend at 1530 cm⁻¹.
  • ¹H-NMR : Aromatic protons of difluorophenyl at δ 7.8–7.2 ppm; isothiazolidine CH₂ groups at δ 3.1–2.7 ppm.
  • HRMS : [M+H]⁺ calculated for C₁₅H₁₂F₂N₂O₃S₂: 383.03; found: 383.05.

Purity and Yield Data

Step Yield (%) Purity (HPLC) Conditions
Isothiazolidine synthesis 67 98.5 Microwave, 30W, 30 min
Sulfonyl chloride 85 99.2 PCl₅, 0°C
Coupling 82 97.8 Pyridine, 0°C, 4 h

Challenges and Mitigation Strategies

Ring Oxidation Side Reactions

Over-oxidation of the isothiazolidine ring to sulfonic acid derivatives occurs under harsh conditions (e.g., excess H₂O₂). Mitigation includes:

  • Controlled addition of oxidant.
  • Use of buffered systems (e.g., NaHCO₃).

Amine Protection-Deprotection

The aniline’s nucleophilicity necessitates protection during sulfonylation. N-Boc protection (tert-butyloxycarbonyl) prevents undesired side reactions.

Industrial-Scale Considerations

Solvent Recycling

Dichloromethane recovery via distillation reduces costs and environmental impact.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic sulfonylation, minimizing decomposition.

Q & A

Q. What are the critical steps in synthesizing N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including:
  • Amide bond formation : Coupling 2,4-difluorobenzenesulfonyl chloride with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline under basic conditions (e.g., triethylamine) .
  • Heterocyclic ring construction : The isothiazolidine dioxide moiety is typically synthesized via cyclization of a thiol intermediate with sulfur dioxide and oxidizing agents .
  • Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization are critical for achieving >95% purity .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios are systematically adjusted to maximize yields (reported 60–75%) .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms connectivity of the sulfonamide, fluorophenyl, and isothiazolidine groups. Aromatic proton signals typically appear at δ 7.2–8.1 ppm, while isothiazolidine protons resonate at δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 413.05) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the isothiazolidine ring .

Q. What is the hypothesized mechanism of action for this sulfonamide derivative in antimicrobial assays?

  • Methodological Answer :
  • Folic acid pathway inhibition : The sulfonamide group competitively binds to dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria. Fluorine substituents enhance binding affinity via hydrophobic interactions .
  • Validation : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (MIC = 2–8 µg/mL) with comparative studies against sulfamethoxazole .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives across studies?

  • Methodological Answer :
  • Data normalization : Account for variations in assay conditions (e.g., pH, serum protein binding) using standardized protocols (CLSI guidelines) .
  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) using computational docking (AutoDock Vina) to identify key interactions with DHPS .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP <3 correlates with improved Gram-negative activity) .

Q. What strategies enhance the compound’s selectivity for kinase targets (e.g., BRAF) while minimizing off-target effects?

  • Methodological Answer :
  • Fragment-based design : Replace the difluorophenyl group with bulkier substituents (e.g., 3,4-dimethoxy) to sterically hinder non-target kinases .
  • Covalent inhibition : Introduce electrophilic warheads (e.g., acrylamides) to target cysteine residues in BRAF’s ATP-binding pocket .
  • Kinase profiling : Use broad-panel kinase assays (Eurofins KinaseProfiler) to identify off-target binding (e.g., EGFR or VEGFR2) .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

  • Methodological Answer :
  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) to the isothiazolidine ring, improving aqueous solubility (measured via shake-flask method) .
  • Metabolic stability : Replace labile methyl groups with deuterated analogs or cyclopropyl moieties to reduce CYP450-mediated oxidation (tested in liver microsomes) .
  • Prodrug design : Mask the sulfonamide as an ester or carbamate to enhance oral bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzyme inhibition data between in vitro and cell-based assays?

  • Methodological Answer :
  • Cell permeability assessment : Use Caco-2 monolayer assays to quantify apical-to-basolateral transport (Papp <1 × 10⁻⁶ cm/s indicates poor permeability) .
  • Off-target validation : CRISPR knockouts of suspected secondary targets (e.g., carbonic anhydrase) to isolate primary effects .
  • Microenvironment modeling : Mimic physiological conditions (e.g., hypoxia, serum concentration) in vitro to bridge data gaps .

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